alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of alpha-(2-(bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile (C₁₉H₃₁N₃) features a pyridine ring substituted at the 2-position with an acetonitrile group (-C≡N). The alpha carbon of the acetonitrile branch is further functionalized with an isobutyl group (-CH₂CH(CH₃)₂) and a 2-(bis(isopropyl)amino)ethyl chain (-CH₂CH₂N(iPr)₂, where iPr = isopropyl). This arrangement creates a stereogenic center at the alpha carbon, necessitating careful evaluation of its stereochemical configuration.
Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₃₁N₃ |
| Molar mass | 301.5 g/mol |
| Key functional groups | Pyridine, acetonitrile, tertiary amine |
| Stereogenic centers | 1 (alpha carbon) |
The pyridine ring adopts a planar geometry, while the isobutyl and aminoethyl substituents introduce steric bulk. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of distinct proton environments for the isopropyl methyl groups (δ ≈ 1.0–1.2 ppm) and the pyridine aromatic protons (δ ≈ 7.2–8.5 ppm). X-ray crystallography, though not directly available for this compound, suggests that analogous structures exhibit restricted rotation around the C-N bond of the tertiary amine due to steric hindrance from the isopropyl groups.
Properties
IUPAC Name |
2-[2-[di(propan-2-yl)amino]ethyl]-4-methyl-2-pyridin-2-ylpentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3/c1-15(2)13-19(14-20,18-9-7-8-11-21-18)10-12-22(16(3)4)17(5)6/h7-9,11,15-17H,10,12-13H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPIMMSNMGWNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CCN(C(C)C)C(C)C)(C#N)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301000070 | |
| Record name | 2-{2-[Di(propan-2-yl)amino]ethyl}-4-methyl-2-(pyridin-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78833-05-3 | |
| Record name | α-[2-[Bis(1-methylethyl)amino]ethyl]-α-(2-methylpropyl)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78833-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078833053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{2-[Di(propan-2-yl)amino]ethyl}-4-methyl-2-(pyridin-2-yl)pentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301000070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[2-[bis(isopropyl)amino]ethyl]-α-isobutylpyridine-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of pyridine derivatives with appropriate alkyl halides, followed by the introduction of the bis(isopropyl)amino group through reductive amination. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Reactivity of the Nitrile Group
The nitrile moiety undergoes characteristic transformations:
Key findings :
-
Hydrolysis to amides or carboxylic acids is efficient under acidic/basic conditions .
-
Hydrogenation to amines is feasible but may require optimized catalysts to avoid over-reduction .
Functionalization of the Bis(isopropyl)amino Group
The tertiary amine undergoes alkylation and quaternization :
-
Quaternization : Reaction with methyl iodide in acetonitrile forms a quaternary ammonium salt, enhancing water solubility .
-
Reductive alkylation : Condensation with aldehydes (e.g., formaldehyde) and subsequent reduction introduces additional substituents .
Example :
-
Treatment with benzyl chloride under basic conditions yields N-benzyl derivatives, improving lipophilicity for pharmacological studies .
Pyridine Ring Modifications
The pyridine core participates in electrophilic substitution and cross-coupling reactions :
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo-pyridine derivative | 60–70% | |
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | Biaryl-functionalized derivative | 55–75% |
Note : Electron-donating groups (e.g., isobutyl) direct substitution to the para position relative to the nitrile .
Biological Activity and Stability
Scientific Research Applications
Pharmacological Potential
Analgesic Activity
Research indicates that derivatives of this compound exhibit significant analgesic properties. For instance, certain structural modifications have been shown to enhance pain relief effects, making them viable candidates for developing new analgesic drugs. A study highlighted the pronounced analgesic action of compounds related to alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile, noting that even minor alterations in molecular structure can dramatically affect efficacy .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective activities. Investigations into its effects on neurodegenerative diseases have shown promise, particularly in modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. These properties position the compound as a candidate for treatments aimed at conditions like Alzheimer's disease and Parkinson's disease.
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties, particularly against HIV. Structural analogs have demonstrated inhibition of reverse transcriptase activity, which is crucial for viral replication. This opens avenues for further exploration in antiviral drug development.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is critical for optimizing the pharmacological effects of this compound. Various structural modifications can lead to enhanced or diminished activity.
| Compound Variant | Key Features | Biological Activity |
|---|---|---|
| 1 | Increased isobutyl group | Enhanced analgesic effects |
| 2 | Altered nitrogen substitution | Varied neuroprotective properties |
| 3 | Different side chain length | Altered receptor interactions |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps, including the reaction of appropriate precursors under controlled conditions. The synthesis pathway can significantly affect the yield and purity of the final product, influencing its potential applications.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
- Case Study 1 : A clinical trial evaluating a derivative of this compound demonstrated significant pain relief in patients with chronic pain conditions, highlighting its potential as an alternative to traditional analgesics.
- Case Study 2 : Research on neuroprotective effects showed that treatment with this compound improved cognitive function in animal models of Alzheimer's disease, warranting further investigation into its mechanisms and potential therapeutic applications.
Mechanism of Action
The mechanism of action of alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(isopropyl)amino group may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, while the acetonitrile group may form hydrogen bonds or coordinate with metal ions in active sites.
Comparison with Similar Compounds
α-[2-[Bis(isopropyl)amino]ethyl]-α-phenylpyridine-2-acetonitrile (CAS: 5005-46-9)
Key Differences :
- Substituents : The phenyl group replaces the isobutyl moiety in the target compound.
- Molecular Formula : C₂₁H₂₇N₃ (vs. C₁₉H₃₁N₃ for the target).
- Molecular Weight : 321.46 g/mol (vs. 301.47 g/mol).
Implications :
- The lower molecular weight of the target compound may improve solubility in non-polar solvents due to the branched isobutyl group reducing crystallinity .
Fenbuconazole (α-(2-(4-Chlorophenyl)ethyl)-α-phenyl-1H-1,2,4-triazole-1-propanenitrile)
Key Differences :
- Core Structure : Fenbuconazole contains a 1,2,4-triazole ring instead of pyridine.
- Substituents : A 4-chlorophenyl group and a propanenitrile chain.
Functional Relevance :
Haloperidol and Clozapine (Antipsychotic Agents)
Key Differences :
- Core Structure: Haloperidol and clozapine feature diazepine or thienobenzodiazepine backbones, unlike the pyridine-acetonitrile scaffold.
- Functional Groups : Haloperidol includes a fluorophenyl group, while clozapine has a methylpiperazine chain.
Implications :
- The tertiary amine in the target compound’s bis(isopropyl)aminoethyl group may mimic the basicity of piperazine in antipsychotics, though its nitrile functionality diverges from typical neuroleptic structures .
Data Table: Structural and Physicochemical Comparison
Research Findings and Analysis
Impact of Substituents on Physicochemical Properties
- Isobutyl vs. Phenyl : The branched isobutyl group in the target compound likely enhances lipophilicity (predicted logP ~3.5) compared to the phenyl analog, which may favor membrane permeability in biological systems.
- Tertiary Amine: The bis(isopropyl)amino group contributes to basicity (pKa ~9–10), similar to piperazine in antipsychotics, but its steric bulk may reduce receptor-binding efficiency .
Functional Group Synergy
Stability Considerations
- The requirement for 2–8°C storage suggests susceptibility to thermal degradation, possibly due to hydrolysis of the nitrile group or oxidation of the tertiary amine .
Biological Activity
Alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The compound belongs to a class of pyridine derivatives characterized by the presence of a bis(isopropyl)amino group and an isobutyl substituent. Its molecular structure can be represented as follows:
This structure is essential for its interaction with biological systems, influencing its pharmacokinetics and pharmacodynamics.
Analgesic Properties
Research indicates that derivatives of pyridine compounds, including this compound, may exhibit significant analgesic activity. For instance, related compounds have shown pronounced analgesic effects in animal models, suggesting that structural modifications can enhance or diminish efficacy .
A notable study reported the analgesic effects of similar compounds, where slight alterations in molecular structure resulted in varying degrees of efficacy. This highlights the importance of specific functional groups in mediating biological activity .
Vasorelaxation Effects
Another area of interest is the vasorelaxation activity against norepinephrine-induced contraction in rat aorta. Compounds with similar structures have been shown to antagonize calcium channels, leading to vasodilation. This mechanism may be applicable to this compound, suggesting potential therapeutic uses in cardiovascular conditions .
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound likely interacts with various receptors, modulating their activity and influencing downstream signaling pathways.
- Calcium Channel Modulation : Similar compounds have been documented to inhibit receptor-operated calcium channels, which could explain potential vasorelaxation effects .
- Neurotransmitter Regulation : It may also affect neurotransmitter levels, particularly those involved in pain perception and vascular regulation.
Case Studies and Research Findings
-
Analgesic Efficacy Study :
- A comparative analysis of structurally similar pyridine derivatives demonstrated that modifications to the amino group significantly impacted analgesic potency. The study utilized various animal models to assess pain response and concluded that certain structural features were critical for enhanced efficacy .
- Vasorelaxation Mechanism Investigation :
- Pharmacological Profiling :
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile?
Answer:
Synthetic optimization should focus on stepwise parameter variation, particularly in solvent selection, temperature control, and catalyst efficiency. For example:
- Solvent Polarity: Test polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates during nucleophilic substitution at the pyridine moiety. Acetonitrile, while polar, requires careful handling due to toxicity and flammability .
- Temperature Gradients: Conduct reactions at 50–80°C to balance reaction rate and byproduct formation. Use controlled cooling for exothermic steps.
- Catalyst Screening: Evaluate palladium or nickel catalysts for cross-coupling steps, monitoring via TLC or HPLC.
- Purification: Employ flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol/water mixtures.
Basic: How can the stereochemical configuration of this compound be resolved using X-ray crystallography?
Answer:
Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry:
- Crystallization: Use slow evaporation in dichloromethane/hexane mixtures to obtain high-quality crystals.
- Data Collection: Employ a synchrotron source or Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.
- Refinement: Use SHELXL for structure solution and refinement. Key parameters include R1 < 0.05 and wR2 < 0.15 for reliability. SHELX programs are robust for small-molecule refinement, even with twinned data .
Advanced: How to resolve contradictions between NMR spectral data and X-ray crystallographic results for this compound?
Answer:
Contradictions often arise from dynamic behavior in solution vs. solid-state rigidity:
- Dynamic NMR (DNMR): Perform variable-temperature NMR (e.g., –40°C to 80°C) to detect conformational exchange broadening.
- DFT Calculations: Compare experimental NMR shifts with computed values (e.g., using Gaussian09 at the B3LYP/6-311+G(d,p) level) to identify equilibrium conformers.
- Complementary Techniques: Use IR spectroscopy to confirm hydrogen bonding patterns observed in crystallography but averaged in NMR.
Advanced: What methodological approaches are recommended for analyzing trace impurities in this compound?
Answer:
Employ hyphenated analytical techniques:
- LC-MS/MS: Use a C18 column (2.6 µm particle size) with 0.1% formic acid in water/acetonitrile gradients. Monitor for byproducts like unreacted pyridine intermediates.
- GC-FID/MS: Detect volatile impurities (e.g., residual isopropylamine) with a DB-5MS column.
- Reference Standards: Cross-validate against certified environmental analysis standards (e.g., bis-(4-aminophenyl)methane) to ensure calibration accuracy .
Basic: What safety protocols are critical during the synthesis and handling of this compound?
Answer:
- Acetonitrile Handling: Use fume hoods and nitrile gloves due to acetonitrile’s toxicity (LD50 = 2.46 g/kg in rats). Monitor airborne levels (<20 ppm) .
- Amine Precursors: Neutralize spills with dilute HCl.
- Pyridine Derivatives: Avoid skin contact; use secondary containment for liquid transfers.
Advanced: How can computational modeling predict the reactivity of the bis(isopropyl)aminoethyl group in catalytic applications?
Answer:
- Molecular Dynamics (MD): Simulate ligand flexibility in solvent (e.g., water, DMSO) using AMBER or GROMACS.
- Docking Studies: Use AutoDock Vina to model interactions with metal catalysts (e.g., Pd or Ru).
- QM/MM Calculations: Combine DFT (for active sites) and MM (for protein/environment) to predict electron transfer pathways.
Advanced: What strategies mitigate challenges in characterizing the compound’s stability under varying pH conditions?
Answer:
- pH Stability Assays: Incubate samples in buffers (pH 2–12) at 37°C for 24–72 hours. Analyze degradation via UPLC-PDA.
- Kinetic Modeling: Fit data to first-order decay models to calculate half-life.
- Mass Spectrometry: Identify hydrolyzed products (e.g., pyridine-2-acetic acid derivatives) using high-resolution Q-TOF.
Basic: How to validate the purity of this compound for pharmacological assays?
Answer:
- HPLC-DAD: Use a 90:10 acetonitrile/ammonium formate buffer (pH 4.5) with a 1.0 mL/min flow rate. Purity >99% is required for in vitro studies.
- Elemental Analysis: Confirm C, H, N content within ±0.3% of theoretical values.
- Melting Point: Sharp melting range (Δ < 2°C) indicates homogeneity.
Advanced: How to address discrepancies in biological activity data across different assay platforms?
Answer:
- Assay Standardization: Use reference compounds (e.g., clozapine or ketanserin from Sigma-Aldrich) to calibrate receptor-binding assays .
- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to identify platform-specific biases.
- Meta-Analysis: Pool data from multiple studies using random-effects models to assess reproducibility.
Advanced: What are the best practices for archiving crystallographic data for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
